molecular formula C8H11F3O2 B178584 4-(Trifluoromethyl)cyclohexanecarboxylic Acid CAS No. 1202578-27-5

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Cat. No. B178584
M. Wt: 196.17 g/mol
InChI Key: LMEAZIIFLVDISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)cyclohexanecarboxylic Acid is an organic compound with the linear formula F3CC6H10CO2H . It is a mixture of cis and trans isomers . The compound is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid consists of a cyclohexane ring with a carboxylic acid (-CO2H) group and a trifluoromethyl (-CF3) group attached . The molecular formula is C8H11F3O2, and the molecular weight is 196.17 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 71-75 °C (lit.) . The density is 1.3±0.1 g/cm3, and the molar volume is 151.8±3.0 cm3 . It has a polar surface area of 37 Å2 .

Scientific Research Applications

Coordination Chemistry and Materials Science

  • Cyclohexanecarboxylic acid derivatives, including 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, have been studied for their potential in coordination chemistry. Their applications in materials science, especially as components in magnetic materials, have been explored due to their unique structural properties and ability to form complexes with various metal ions (Lin & Tong, 2011).

Mesophase Formation and Dielectric Properties

  • Research has been conducted on the mesophase formation and dielectric properties of derivatives of cyclohexanecarboxylic acid. These compounds, including 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, exhibit unique thermal and electrical properties, making them potential candidates for use in specialized materials (Karamysheva et al., 1976).

Solar Cell Applications

  • Derivatives of cyclohexanecarboxylic acid have been utilized in the development of solid electrolytes for dye-sensitized solar cells. Their ability to solidify ionic liquid electrolytes and exhibit thermo-reversible properties has been leveraged to improve the efficiency of solar cells (Décoppet et al., 2014).

Catalysis in Organic Synthesis

  • Cyclohexanecarboxylic acid derivatives have been used as catalysts in organic synthesis. For example, their application in the hydrocarboxylation of cyclohexane to form cyclohexanecarboxylic acid in water or ionic liquid mediums has been investigated, showing potential in green chemistry applications (Paul et al., 2016).

Supramolecular Chemistry

  • These compounds have shown promise in supramolecular chemistry, particularly in forming complex structures with hydrogen bond acceptors. This ability can lead to the development of new materials and chemical sensors (Shan et al., 2003).

Microbial Degradation and Environmental Applications

  • The degradation pathways of cyclohexanecarboxylate, including those related to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, have been studied in microbial systems. Understanding these pathways is crucial for environmental applications, such as bioremediation and understanding the microbial processing of these compounds (Yamamoto et al., 2021).

Advanced Material Development

  • Research into novel polyamides derived from cyclohexanecarboxylic acid derivatives, including those with trifluoromethyl groups, has indicated their potential in developing advanced materials for microelectronic applications. These materials exhibit desirable properties like low dielectric constants and high thermal stability (Li et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEAZIIFLVDISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254376
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

CAS RN

95233-30-0, 133261-33-3, 1202578-27-5
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Reactant of Route 2
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Reactant of Route 4
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Reactant of Route 5
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Citations

For This Compound
2
Citations
L Yang, T Zhao, I Boldog, C Janiak, XY Yang, Q Li… - Dalton …, 2019 - pubs.rsc.org
The concentration of benzoic acid was found to exercise efficient control over the formation of either MIL-101(Cr) or MIL-88B(Cr) under otherwise similar hydrothermal synthetic …
Number of citations: 49 pubs.rsc.org
J Shi - 2004 - papyrus.bib.umontreal.ca
My research was involved in the synthesis of heterocyclic compounds of medicinal relevance. firstly, we designed and synthesized a novel 2-pyridone precursor related to ABT-719, a …
Number of citations: 3 papyrus.bib.umontreal.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.